

Early clinical development of LY3202626

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Compound of Interest

Compound Name: LY3202626

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An In-depth Technical Guide to the Early Clinical Development of **LY3202626**

Introduction

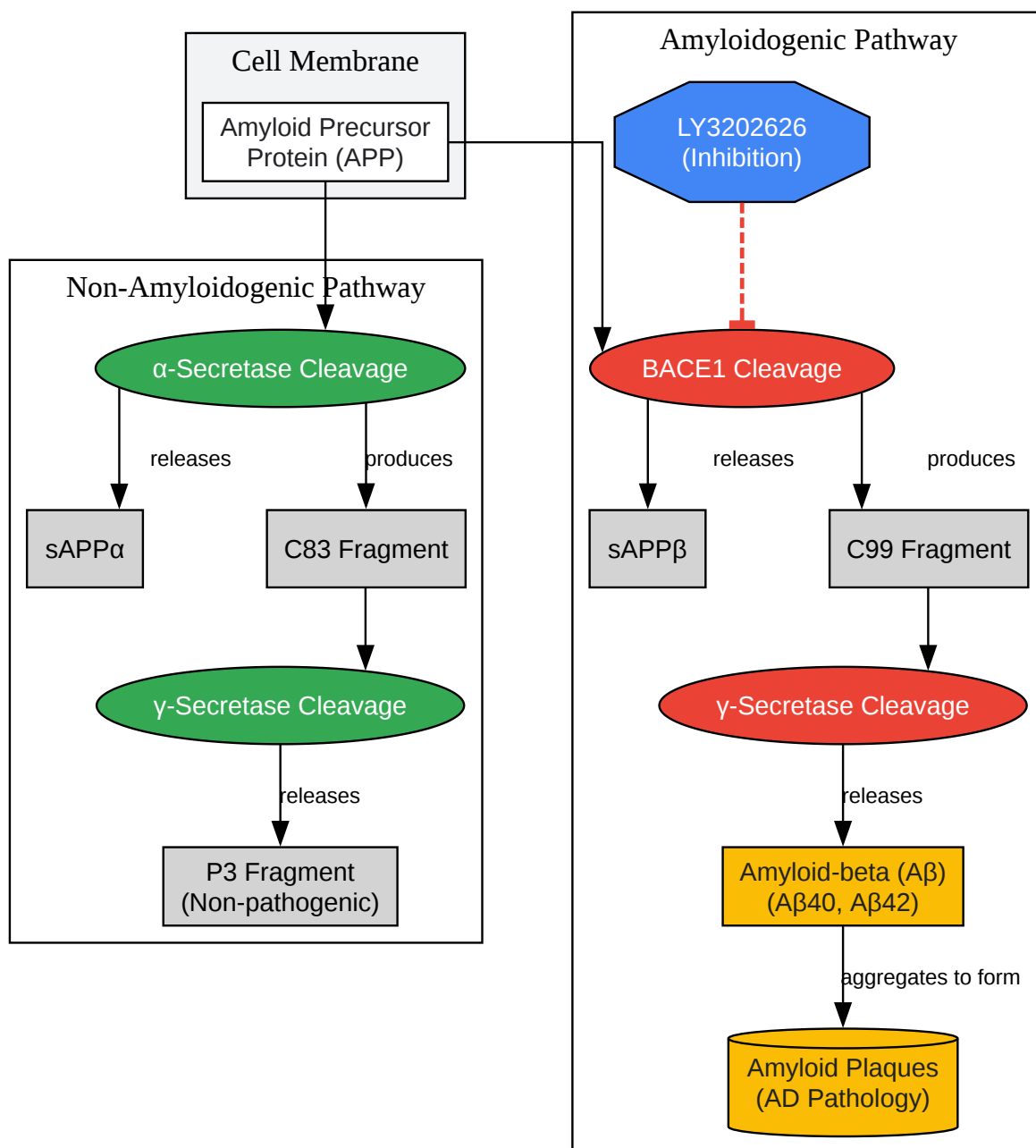
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia.[1] A primary pathological hallmark of AD is the extracellular deposition of amyloid-beta ($A\beta$) peptides in the brain, forming plaques.[1] The amyloid cascade hypothesis posits that the accumulation of $A\beta$ is a critical initiating event in AD pathogenesis.[2] The production of $A\beta$ is initiated by the cleavage of the amyloid precursor protein (APP) by the beta-site APP cleaving enzyme 1 (BACE1).[1][3] This has made BACE1 a key therapeutic target for reducing $A\beta$ levels.[4]

LY3202626 was an investigational, potent, small-molecule BACE1 inhibitor designed for low-dose administration with high central nervous system (CNS) penetration.[1][3] It was developed by Eli Lilly to address toxicity issues observed with previous BACE1 inhibitors, such as LY2811376 (retinal toxicity) and LY2886721 (elevated liver enzymes).[1][3] This document provides a detailed technical overview of the preclinical and early clinical development of **LY3202626**. Although its development was ultimately discontinued, the data from its early trials offer valuable insights for researchers in the field of neurodegenerative disease.[5]

Mechanism of Action: BACE1 Inhibition

In the amyloidogenic pathway, BACE1 performs the initial cleavage of APP, generating a soluble extracellular fragment (sAPP β) and a membrane-bound C-terminal fragment (C99).[6] The C99 fragment is subsequently cleaved by the γ -secretase complex to release $A\beta$ peptides of varying lengths, primarily $A\beta$ 40 and the more aggregation-prone $A\beta$ 42.[6] By inhibiting

BACE1, **LY3202626** was designed to block the first step of this cascade, thereby reducing the production of all downstream A β species.[5] This mechanism is distinct from the non-amyloidogenic pathway, where APP is first cleaved by α -secretase, precluding the formation of A β . [2]



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Caption: Amyloid Precursor Protein (APP) processing pathways.

Preclinical Development

Experimental Protocols: In Vitro Assays

- **Fluorescence Resonance Energy Transfer (FRET) Assay:** The inhibitory potency of **LY3202626** on human BACE1 and BACE2 was determined using a FRET-based assay. This method typically involves a synthetic peptide substrate containing a fluorophore and a quencher pair. In the uncleaved state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage by BACE1/2, the pair is separated, resulting in a measurable increase in fluorescence. The concentration of **LY3202626** required to inhibit 50% of the enzyme activity (IC50) was calculated.^{[7][8]}
- **Primary Neuronal Culture Assay:** Primary cortical neurons were cultured from embryonic PDAPP mice, which carry the human APP V717F mutation. These cultures were exposed to varying concentrations of **LY3202626** for 24 hours. The levels of secreted A β 1-40 and A β 1-42 in the culture medium were then quantified using analytical biochemistry assays to determine the half-maximal effective concentration (EC50).^[7]

Data Presentation: In Vitro Potency and Selectivity

LY3202626 demonstrated potent inhibition of BACE1 and BACE2 with high selectivity over other aspartyl proteases.^[7]

Target	Assay Type	Result (IC50 / EC50)	Reference
Human BACE1	FRET Assay	IC50: 0.615 ± 0.101 nM	[7][8]
Human BACE2	FRET Assay	IC50: 0.871 ± 0.241 nM	[7]
Cathepsin D, Pepsin, Renin	Protease Assays	IC50: > 14,000 nM	[7]
Aβ1-40 Reduction	PDAPP Mouse Neuronal Culture	EC50: 0.275 ± 0.176 nM	[7][8]
Aβ1-42 Reduction	PDAPP Mouse Neuronal Culture	EC50: 0.228 ± 0.244 nM	[7][8]

Experimental Protocol: In Vivo Canine Study

To assess in vivo activity and CNS penetration, a study was conducted in cannulated beagle dogs (n=6). A single oral dose of **LY3202626** (1.5 mg/kg) was administered. Plasma and cerebrospinal fluid (CSF) samples were collected at baseline and at various time points over a 48-hour period to measure the concentration of total Aβ (Aβ1-x).[7][9]

Data Presentation: Pharmacodynamic Effects in Animal Models

The canine study confirmed robust Aβ reduction in both plasma and CSF, indicating that **LY3202626** effectively crosses the blood-brain barrier.[7][8]

Species	Dose	Matrix	Maximal Aβ Reduction	Time to Max Reduction	Reference
Beagle Dog	1.5 mg/kg (single oral)	Plasma	~80%	2 hours	[7][9]
Beagle Dog	1.5 mg/kg (single oral)	CSF	~80%	9 hours	[7][8][9]

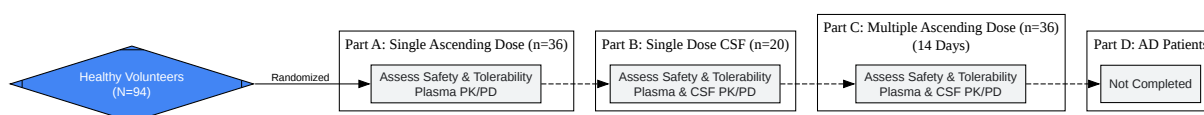
Early Clinical Development

The early clinical evaluation of **LY3202626** focused on establishing its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans through a series of Phase 1 trials before progressing to a Phase 2 study in patients with AD.

Experimental Protocol: Phase 1 Study (NCT02323334)

A randomized, placebo-controlled, double-blind, single-site Phase 1 study was conducted in healthy subjects.^[7] The trial was designed in four sequential parts to comprehensively evaluate the drug's profile:

- Part A (Single Ascending Dose): Assessed the safety, tolerability, and plasma PK/PD of single doses of **LY3202626**.^[7]
- Part B (Single Dose CSF): Examined single-dose safety and PK/PD in both plasma and CSF to confirm CNS penetration and central target engagement.^[7]
- Part C (Multiple Ascending Dose): Evaluated the safety, tolerability, and PK/PD in plasma and CSF after 14 days of daily dosing.^[7]
- Part D: Was intended to explore multiple daily doses in an AD patient population but was not completed.^[7]



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Caption: Workflow of the Phase 1 Clinical Trial (NCT02323334).

Data Presentation: Clinical Trial Overview & Human Pharmacodynamics

The Phase 1 studies demonstrated that **LY3202626** was well-tolerated and produced a robust, dose-dependent reduction in A β concentrations in both plasma and CSF.[\[5\]](#)[\[10\]](#) The subsequent Phase 2 trial was terminated due to a lack of efficacy.[\[2\]](#)[\[5\]](#)

Trial ID	Phase	Population	Primary Objective(s)	Status	Reference
NCT02323334	1	Healthy Volunteers	Safety, Tolerability, PK/PD	Completed	[5] [7]
NCT02555449	1	Healthy Volunteers	Pharmacokinetics	Completed	[5]
NCT02791191 (NAVIGATE-AD)	2	Mild AD Dementia	Safety, Efficacy (Tau PET)	Terminated	[2] [10]

The pharmacodynamic effects observed in the Phase 1 study confirmed potent central BACE1 inhibition in humans.

Dose Regimen	Matrix	Biomarker	Mean Reduction from Baseline	Reference
6 mg once daily (QD)	CSF	A β 1-42	73.1 \pm 7.96%	[7] [8]

Phase 2 NAVIGATE-AD Study (NCT02791191)

The NAVIGATE-AD study was a Phase 2 trial designed to assess whether high levels of BACE1 inhibition (targeted at 70-90%) with **LY3202626** could slow the progression of tau pathology, as measured by flortaucipir PET scans, in patients with mild AD dementia.[\[10\]](#) The trial was terminated in July 2018 after an interim analysis of 316 randomized participants concluded there was a low probability of identifying a statistically significant benefit in slowing cognitive or functional decline.[\[5\]](#)[\[10\]](#) Results showed that while the drug was generally well-

tolerated, it did not produce a significant change in cerebral tau burden or clinical outcomes compared to placebo.[2][10] Furthermore, a slight cognitive decline was noted in patients who had been on the treatment for the longest duration.[5]

Summary and Conclusion

LY3202626 was a potent, CNS-penetrant BACE1 inhibitor that successfully addressed the toxicity concerns of earlier-generation compounds.[1][3] Preclinical data demonstrated high in vitro potency and robust in vivo reduction of A β in both plasma and CSF in animal models.[7] Early clinical development confirmed these findings in humans, with Phase 1 studies showing that **LY3202626** was well-tolerated and achieved significant, dose-dependent reductions of A β in the CSF, confirming target engagement in the brain.[5][7][8]

Despite these promising pharmacodynamic effects, the subsequent Phase 2 NAVIGATE-AD trial was terminated for futility.[2][10] The trial found no evidence that potent BACE1 inhibition by **LY3202626** could slow tau pathology progression or clinical decline in patients with mild AD, and a slight worsening of cognition was observed.[5][10] The discontinuation of **LY3202626**, along with other BACE1 inhibitors, has contributed to a broader re-evaluation of this therapeutic strategy for the treatment of Alzheimer's disease.

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